molecular formula C18H16BrN3O2S B601856 Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate CAS No. 878671-99-9

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

Cat. No. B601856
Key on ui cas rn: 878671-99-9
M. Wt: 418.32
InChI Key:
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Patent
US08524754B2

Procedure details

Sodium nitrite (2.76 g, 40 mmol) was added to a solution of methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (0.71 g, 2 mmol) and benzyltriethylammonium chloride (1.63 g, 6 mmol) in bromoform (10 mL). Dichloroacetic acid (0.33 mL, 4 mmol) was then added and the reaction mixture stirred at room temperature for 3 h. The mixture was directly loaded onto a 7-inch column of silica gel, packed with dichloromethane (DCM). The column was first eluted with DCM until all bromoform eluted, then eluted with acetone/DCM (5:95) to give methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (713 mg, 85%).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[N:7]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:8]([S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][N:10]=1.ClC(Cl)C(O)=O.ClCCl.C(Br)(Br)[Br:40]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Br:40][C:6]1[N:7]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]([CH:27]3[CH2:29][CH2:28]3)=[CH:19][CH:18]=2)[C:8]([S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[N:9][N:10]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.71 g
Type
reactant
Smiles
NC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
1.63 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column was first eluted with DCM until all bromoform
WASH
Type
WASH
Details
eluted
WASH
Type
WASH
Details
eluted with acetone/DCM (5:95)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 713 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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